(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 278.66 g/mol. The compound is categorized under the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Its chemical structure features a trifluoromethyl group, which often enhances the pharmacological properties of compounds.
This compound is primarily sourced from chemical suppliers and is utilized in various research applications. It is classified as a pyrazole derivative, specifically a substituted pyrazole that incorporates a pyridine ring and a trifluoromethyl group. The compound's CAS number is 1255041-98-5, which serves as a unique identifier in chemical databases.
The synthesis of (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to achieve high yields and purity. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
The molecular structure of (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride can be represented as follows:
The structural formula highlights the presence of a pyridine ring attached to a pyrazole core, with a trifluoromethyl substituent at the 3-position of the pyrazole ring.
Key structural data includes:
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
The reactivity profile is influenced by the electron-withdrawing trifluoromethyl group, which can enhance electrophilicity at adjacent positions on the aromatic systems.
The mechanism of action for (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with biological targets, potentially including enzymes or receptors involved in various signaling pathways.
While specific mechanisms may vary based on application, preliminary studies suggest that compounds with similar structures exhibit activities such as inhibition of specific enzymes or modulation of receptor activity, contributing to their therapeutic effects.
Chemical properties include stability under standard laboratory conditions, reactivity with acids and bases, and potential for oxidation or reduction reactions depending on functional groups present.
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride has significant scientific applications, particularly in medicinal chemistry:
The pyrazole scaffold (1,2-diazole) has transitioned from a synthetic curiosity to a cornerstone of rational drug design, demonstrating unparalleled versatility in targeting diverse biological pathways. Characterized by a five-membered aromatic ring with adjacent nitrogen atoms, pyrazole's unique electronic distribution enables multifaceted interactions with biological targets—N1 participates in π-conjugation (weakly acidic), while N2 possesses basic character capable of protonation or coordination [1] [7]. This intrinsic duality facilitates tailored molecular modifications, driving its adoption across therapeutic domains.
The timeline of pyrazole drug approvals reveals accelerating clinical impact: prior to 2016, only scattered examples existed, but the past decade witnessed an explosive proliferation with over 15 novel pyrazole-based drugs entering clinical use. Notable agents include kinase inhibitors (ibrutinib, ruxolitinib, axitinib), antivirals (lenacapavir), and anti-inflammatory agents (baricitinib) [1]. This surge correlates with advanced synthetic methodologies enabling precise regiocontrol during substitution—a historical challenge due to pyrazole's tautomeric equilibria. The scaffold's capacity to integrate with complex architectures (e.g., pyrazolo[1,5-a]pyridine in selpercatinib, indazole in zavegepant) further cemented its status as a bona fide privileged structure in oncology, immunology, and infectious disease therapeutics [1] [4].
Table 1: Clinically Impactful Pyrazole-Based Drugs and Their Therapeutic Targets
Drug Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Ibrutinib | Anticancer (BTK inhibitor) | Bruton's tyrosine kinase | Pyrazolo-pyrimidine covalent binder |
Lenacapavir | Antiviral (HIV) | HIV-1 capsid protein | Polyfluorinated pyrazole |
Baricitinib | Anti-inflammatory | JAK1/JAK2 kinases | Disubstituted pyrazole |
Zavegepant | Migraine therapy | CGRP receptor | Indazole core (benzopyrazole) |
Erdafitinib | Anticancer (bladder cancer) | FGFR kinase | N-methyl pyrazole moiety |
The strategic incorporation of trifluoromethyl (–CF₃) groups into pyrazole scaffolds represents a paradigm shift in optimizing drug-like properties. This fluorine-rich substituent exerts multifaceted effects:
Comparative studies of methyl- versus trifluoromethyl-pyrazole analogs reveal profound bioactivity differences. In antibacterial pyrazoles, –CF₃ substitution at C3 enhances penetration through mycobacterial waxy cell walls, while in kinase-targeted agents, it improves selectivity by exploiting unique ATP-binding pocket topographies [4] [7].
Table 2: Impact of Trifluoromethyl Positioning on Pyrazole Properties
Substitution Pattern | Lipophilicity (log P) | Metabolic Half-life (hr) | Target Affinity (ΔKd vs CH₃-analog) |
---|---|---|---|
1-Methyl-3-CF₃-1H-pyrazole | 1.92 ± 0.15 | 3.8 ± 0.4 | -0.7 nM (∼10x increase) |
1-Methyl-5-CF₃-1H-pyrazole | 1.88 ± 0.12 | 4.1 ± 0.3 | -0.9 nM (∼15x increase) |
3,5-diCF₃-1H-pyrazole | 2.75 ± 0.20 | 6.3 ± 0.8 | -1.2 nM (∼25x increase) |
The fusion of pyridinyl and pyrazole rings generates synergistic pharmacophores capable of dual-pathway engagement. This hybrid architecture leverages:
Specifically, (1-(pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride integrates three critical pharmacophoric elements:
- Pyridin-3-yl at N1: Enables π-stacking with tyrosine residues in kinase catalytic domains (e.g., Tropomyosin receptor kinases TrkA/B/C targeted by larotrectinib) while providing a vector for solubility-enhancing salt formation via hydrochloride counterion [1] [6].
- –CF₃ at C3: Enhances mycobacterial efflux pump inhibition (EPI) by disrupting proton gradients; nitrothiophene-pyrazole EPIs show 8-fold greater potency against Mycolicibacterium aurum than verapamil [7].
- Methanamine at C5: The primary amine enables salt formation for crystallinity, serves as a hydrogen bond donor, and provides a synthetic handle for prodrug derivatization (e.g., via imine or amide formation) [3] [8] [9].
This configuration demonstrates particular promise against mycobacterial resistance mechanisms: molecular modeling indicates the protonatable methanamine disrupts RND-family efflux pumps through competitive displacement of proton relay residues, while the –CF₃ group fluidizes membrane bilayers to potentiate antibiotic uptake [7] [8]. Concurrently, the scaffold’s structural similarity to kinase inhibitor pharmacophores (e.g., lorlatinib’s pyrazole-macrolactam) suggests latent potential in neurodegenerative tauopathies where aberrant kinase activation occurs [1] [4]. Synthetic accessibility from intermediates like [5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride (CAS 2094132-56-4) further positions this hybrid as a versatile template for dual-pathway drug discovery [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: